Increased Molecular Weight and Lipophilicity vs. Non-Fluorinated Analog for Altered ADME Profile
The introduction of a fluorine atom at the para position of the phenyl ring significantly increases molecular weight and calculated lipophilicity compared to the non-fluorinated 1-phenylpentane-1-sulfonyl chloride. This change directly impacts the properties of derived sulfonamide drug candidates, where fluorine is a common strategy to enhance metabolic stability and membrane permeability . The molecular weight increases by 17.99 g/mol, and while experimental logP values are unavailable, the well-established Hammett constant for para-fluorine (σp = 0.06) predicts a modest but quantifiable increase in lipophilicity relative to hydrogen (σp = 0) [1].
| Evidence Dimension | Molecular Weight and Lipophilicity (Hammett σp constant) |
|---|---|
| Target Compound Data | 264.74 g/mol; σp = 0.06 (for para-F substituent) |
| Comparator Or Baseline | 1-Phenylpentane-1-sulfonyl chloride: 246.75 g/mol; σp = 0.00 (for H substituent) |
| Quantified Difference | ΔMW = +17.99 g/mol; Δσp = +0.06 |
| Conditions | Calculated molecular weights from molecular formulas; Hammett substituent constants from literature. |
Why This Matters
The higher molecular weight and altered electronic profile directly influence the pharmacokinetic properties of drug candidates derived from this intermediate, making it a specific tool for medicinal chemists optimizing ADME parameters.
- [1] Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195. View Source
